molecular formula C11H16N2OS B2887655 N-{[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl}prop-2-enamide CAS No. 2305569-79-1

N-{[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl}prop-2-enamide

Cat. No.: B2887655
CAS No.: 2305569-79-1
M. Wt: 224.32
InChI Key: ZNJCATQAMQUIMR-UHFFFAOYSA-N
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Description

N-{[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl}prop-2-enamide is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various biologically active compounds .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl}prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxypropyl)methacrylamide: Another compound with a similar structure but different functional groups.

    Thiazole derivatives: Compounds with the thiazole ring but different substituents.

Uniqueness

N-{[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-4-10(14)12-6-9-7-13-11(15-9)5-8(2)3/h4,7-8H,1,5-6H2,2-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJCATQAMQUIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=C(S1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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